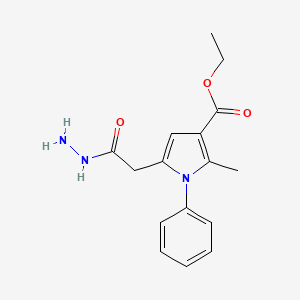
Ethyl 5-(2-hydrazinyl-2-oxoethyl)-2-methyl-1-phenylpyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(2-hydrazinyl-2-oxoethyl)-2-methyl-1-phenylpyrrole-3-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-hydrazinyl-2-oxoethyl)-2-methyl-1-phenylpyrrole-3-carboxylate typically involves multiple steps. One common method includes the reaction of ethyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate with hydrazine to form the respective hydrazide. This intermediate is then reacted with isothiocyanates to form substituted thiosemicarbazides, which are further cyclized using ethyl bromoacetate and fused sodium acetate to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar multi-step organic reactions, optimized for higher yields and purity. The use of catalysts and controlled reaction conditions are common practices to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(2-hydrazinyl-2-oxoethyl)-2-methyl-1-phenylpyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinyl and carboxylate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrrole derivatives.
Applications De Recherche Scientifique
Ethyl 5-(2-hydrazinyl-2-oxoethyl)-2-methyl-1-phenylpyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 5-(2-hydrazinyl-2-oxoethyl)-2-methyl-1-phenylpyrrole-3-carboxylate involves its interaction with specific molecular targets. For instance, its neuroprotective effects are attributed to its ability to inhibit MAO-B, thereby preventing the breakdown of dopamine in the brain . In cancer research, its derivatives inhibit HDACs, leading to the accumulation of acetylated histones and the activation of tumor suppressor genes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 5-(4-bromophenyl)-1-(3-hydrazinyl-3-oxopropyl)-2-methyl-1H-pyrrole-3-carboxylate: This compound has similar neuroprotective properties and MAO-B inhibitory effects.
Ethyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate: Used as an intermediate in the synthesis of various pyrrole derivatives.
Uniqueness
Ethyl 5-(2-hydrazinyl-2-oxoethyl)-2-methyl-1-phenylpyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its ability to act as both a neuroprotective agent and an HDAC inhibitor highlights its versatility and potential in various research fields.
Propriétés
Formule moléculaire |
C16H19N3O3 |
|---|---|
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
ethyl 5-(2-hydrazinyl-2-oxoethyl)-2-methyl-1-phenylpyrrole-3-carboxylate |
InChI |
InChI=1S/C16H19N3O3/c1-3-22-16(21)14-9-13(10-15(20)18-17)19(11(14)2)12-7-5-4-6-8-12/h4-9H,3,10,17H2,1-2H3,(H,18,20) |
Clé InChI |
SCZPOGRJSBCEHT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N(C(=C1)CC(=O)NN)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



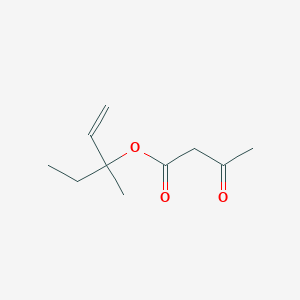
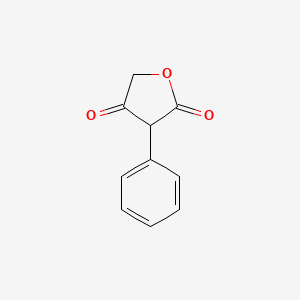
![Ethyl [1-(phenylselanyl)dodecan-2-yl]carbamate](/img/structure/B14327072.png)
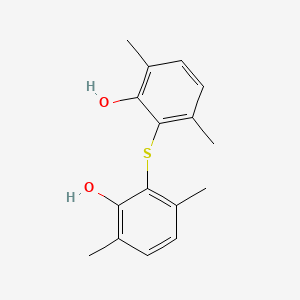
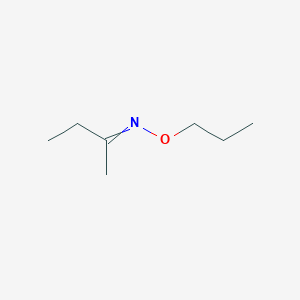
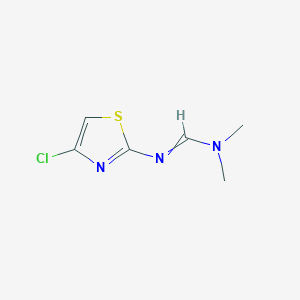

![7,7,8,8-Tetramethyl-7,8-disilabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14327110.png)
![8-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-5,6,7,8-tetrahydroquinoline](/img/structure/B14327114.png)
![1-[(Naphthalen-2-yl)amino]-1-phenylhept-6-en-3-one](/img/structure/B14327123.png)
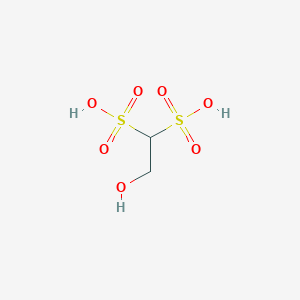
![1-[2-(Phenylmethanesulfinyl)phenyl]-1H-pyrrole](/img/structure/B14327131.png)

